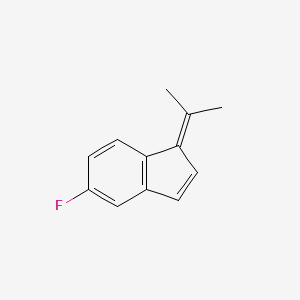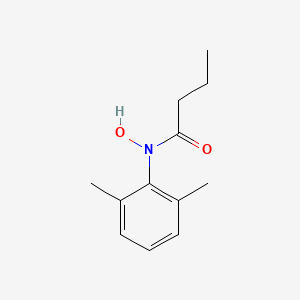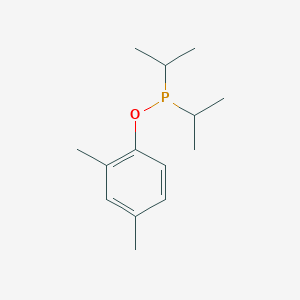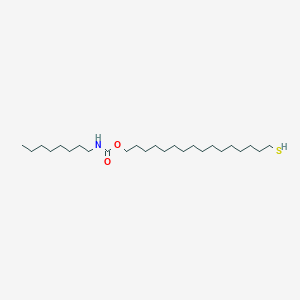
16-Sulfanylhexadecyl octylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Sulfanylhexadecyl octylcarbamate is a chemical compound with the molecular formula C24H49NO2S It is characterized by the presence of a sulfanyl group attached to a hexadecyl chain and an octylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Sulfanylhexadecyl octylcarbamate typically involves the reaction of 16-mercaptohexadecanol with octyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
16-Sulfanylhexadecyl octylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Substituted carbamates or thiols.
Hydrolysis: Corresponding amine and alcohol.
Scientific Research Applications
16-Sulfanylhexadecyl octylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 16-Sulfanylhexadecyl octylcarbamate involves its interaction with biological membranes due to its amphiphilic nature. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, potentially altering their function. The carbamate moiety can interact with enzymes and proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 16-Sulfanylhexadecyl methylcarbamate
- 16-Sulfanylhexadecyl ethylcarbamate
- 16-Sulfanylhexadecyl propylcarbamate
Uniqueness
16-Sulfanylhexadecyl octylcarbamate is unique due to its specific combination of a long hexadecyl chain with a sulfanyl group and an octylcarbamate moiety. This structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and potential for forming stable micelles, making it suitable for various applications in chemistry, biology, and industry.
Properties
CAS No. |
685568-13-2 |
|---|---|
Molecular Formula |
C25H51NO2S |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
16-sulfanylhexadecyl N-octylcarbamate |
InChI |
InChI=1S/C25H51NO2S/c1-2-3-4-5-16-19-22-26-25(27)28-23-20-17-14-12-10-8-6-7-9-11-13-15-18-21-24-29/h29H,2-24H2,1H3,(H,26,27) |
InChI Key |
SFDYVVMTOZDREM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)OCCCCCCCCCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




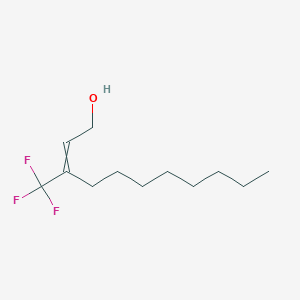
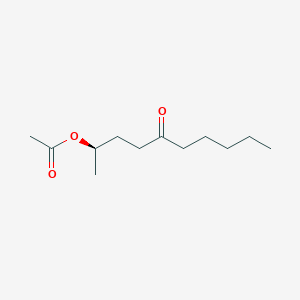
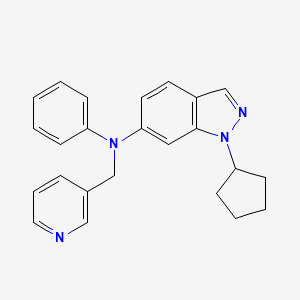
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)
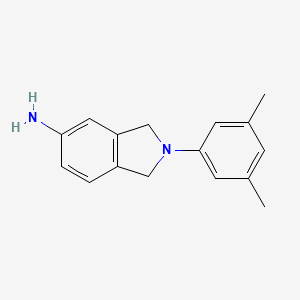

![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)
